![molecular formula C18H21N3O4 B5618907 7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5618907.png)
7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives, including structures similar to the compound of interest, often involves intricate synthetic pathways. For instance, a series of derivatives bearing a 4-aryl-1-piperazinylbutyl group attached to the imide nitrogen of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione was synthesized to explore potential anxiolytic activity, showcasing the complexity of synthesizing diazaspiro[4.5]decane derivatives (Kossakowski, Turło, Zawadowski, & Kleps, 1998).
Molecular Structure Analysis
Studies on molecular structures of diazaspiro compounds reveal diverse conformations and stereochemistry, critical for understanding their potential biological activities. For example, the stereochemical study of various cis-fused methyl and phenyl-substituted octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines provided insights into their conformations and interactions, underscoring the significance of molecular structure analysis in drug design (Tähtinen, Sinkkonen, Klika, Nieminen, Stájer*, Szakonyi, Fülöp, & Pihlaja, 2002).
Chemical Reactions and Properties
The reactivity of diazaspiro derivatives towards different chemical reactions highlights their versatile chemical properties. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate showcases the synthesis of bridged analogs of pyrrolizidine alkaloids, illustrating the compound's reactivity and potential for generating structurally diverse analogs (Konovalova, Stryapunina, Shklyaev, Slepukhin, & Maslivets, 2013).
properties
IUPAC Name |
7-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20-7-2-5-18(17(20)24)6-8-21(11-18)16(23)12-3-4-13-14(9-12)25-10-15(22)19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCUEPGMMCEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one |
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